molecular formula C19H18N4O2 B2564841 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide CAS No. 1798512-93-2

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide

Cat. No.: B2564841
CAS No.: 1798512-93-2
M. Wt: 334.379
InChI Key: VLAVEXKOZVOHCA-UHFFFAOYSA-N
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Description

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that features a furan ring, an imidazo[1,2-b]pyrazole moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The final step involves the attachment of the benzamide group through an amide coupling reaction using reagents such as EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the purification processes would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, HNO3

    Reduction: Pd/C, H2

    Substitution: EDCI, HATU, DIPEA

Major Products Formed

    Oxidation: Furanones

    Reduction: Reduced imidazo[1,2-b]pyrazole derivatives

    Substitution: Various substituted benzamides

Mechanism of Action

The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and preventing cancer cell growth . The furan and imidazo[1,2-b]pyrazole moieties play crucial roles in this binding process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide is unique due to its combination of a furan ring, an imidazo[1,2-b]pyrazole moiety, and a benzamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14-5-2-3-6-15(14)19(24)20-8-9-22-10-11-23-18(22)13-16(21-23)17-7-4-12-25-17/h2-7,10-13H,8-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAVEXKOZVOHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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